Cas no 56910-92-0 (Benzocisothiazol-4-amine)

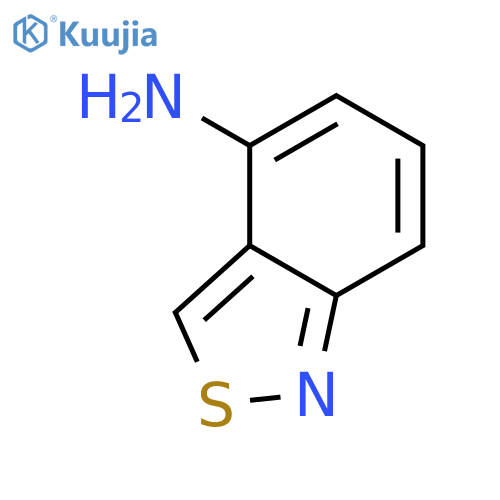

Benzocisothiazol-4-amine structure

商品名:Benzocisothiazol-4-amine

Benzocisothiazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 2,1-Benzisothiazol-4-amine(9CI)

- 2,1-benzothiazol-4-amine

- BENZO[C]ISOTHIAZOL-4-AMINE

- DTXSID90698137

- DB-292050

- 56910-92-0

- Benzocisothiazol-4-amine

-

- MDL: MFCD18811784

- インチ: InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H,8H2

- InChIKey: KPKXNBZDJVHECD-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=NSC=C2C(=C1)N

計算された属性

- せいみつぶんしりょう: 150.02516937g/mol

- どういたいしつりょう: 150.02516937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

Benzocisothiazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM111961-1g |

benzo[c]isothiazol-4-amine |

56910-92-0 | 95% | 1g |

$*** | 2023-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539801-1g |

Benzo[c]isothiazol-4-amine |

56910-92-0 | 98% | 1g |

¥17157.00 | 2024-05-08 | |

| eNovation Chemicals LLC | D374119-1g |

BENZO[C]ISOTHIAZOL-4-AMINE |

56910-92-0 | 95% | 1g |

$950 | 2025-02-19 | |

| eNovation Chemicals LLC | D374119-1g |

BENZO[C]ISOTHIAZOL-4-AMINE |

56910-92-0 | 95% | 1g |

$950 | 2025-02-20 | |

| eNovation Chemicals LLC | D374119-500mg |

BENZO[C]ISOTHIAZOL-4-AMINE |

56910-92-0 | 95% | 500mg |

$680 | 2025-02-20 | |

| TRC | B187610-50mg |

Benzo[c]isothiazol-4-amine |

56910-92-0 | 50mg |

$ 775.00 | 2023-04-19 | ||

| TRC | B187610-100mg |

Benzo[c]isothiazol-4-amine |

56910-92-0 | 100mg |

$ 1378.00 | 2023-04-19 | ||

| TRC | B187610-250mg |

Benzo[c]isothiazol-4-amine |

56910-92-0 | 250mg |

$ 1855.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | D374119-1g |

BENZO[C]ISOTHIAZOL-4-AMINE |

56910-92-0 | 95% | 1g |

$950 | 2024-08-03 | |

| eNovation Chemicals LLC | D374119-500mg |

BENZO[C]ISOTHIAZOL-4-AMINE |

56910-92-0 | 95% | 500mg |

$680 | 2024-08-03 |

Benzocisothiazol-4-amine 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

56910-92-0 (Benzocisothiazol-4-amine) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬